

Vofopitant (GR205171): A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity

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Compound of Interest		
Compound Name:	Vofopitant	
Cat. No.:	B1662534	Get Quote

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Abstract

Vofopitant (GR205171) is a potent and selective, non-peptide antagonist of the human neurokinin-1 (NK1) receptor. Developed by GlaxoSmithKline, it was identified as a promising therapeutic agent with significant anti-emetic and anxiolytic properties demonstrated in preclinical studies. Although it showed efficacy in early clinical trials for conditions such as postoperative nausea and vomiting (PONV), social phobia, and post-traumatic stress disorder (PTSD), it was ultimately not brought to market. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **Vofopitant**, including detailed experimental methodologies and a summary of its quantitative pharmacological data.

Introduction

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor implicated in a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis. The development of non-peptide antagonists for the NK1 receptor has been a significant focus of pharmaceutical research, leading to the discovery of compounds with therapeutic potential in diverse clinical areas.



Vofopitant (GR205171) emerged from a medicinal chemistry program aimed at optimizing the pharmacological profile of an earlier lead compound, GR203040.[1] The key structural modification, the introduction of a trifluoromethyl group on the tetrazole ring, resulted in a significant enhancement of its anti-emetic potency.[1] This document details the scientific journey of **Vofopitant**, from its chemical synthesis to its biological evaluation.

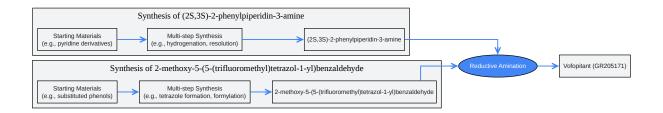
Discovery and Synthesis

The discovery of **Vofopitant** was a result of a systematic structure-activity relationship (SAR) study based on the 2-phenyl-3-aminopiperidine scaffold. The synthetic strategy for **Vofopitant** and its analogs generally involves the coupling of two key building blocks: a substituted benzaldehyde and a chiral 2-phenyl-3-aminopiperidine derivative.

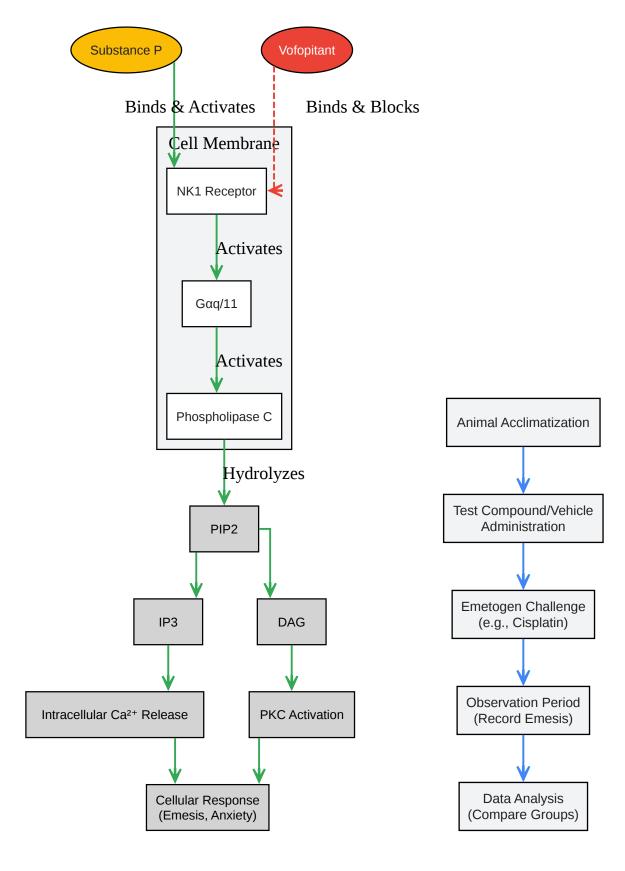
Representative Synthetic Workflow

While a detailed, step-by-step protocol for the large-scale synthesis of **Vofopitant** is not publicly available, a representative synthetic workflow can be conceptualized based on the synthesis of its precursors and structurally related compounds. The synthesis would likely involve the preparation of two key intermediates: (2S,3S)-2-phenylpiperidin-3-amine and 2-methoxy-5-(5-(trifluoromethyl)tetrazol-1-yl)benzaldehyde, followed by a reductive amination to yield the final product.









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References

- 1. Vofopitant Wikipedia [en.wikipedia.org]
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